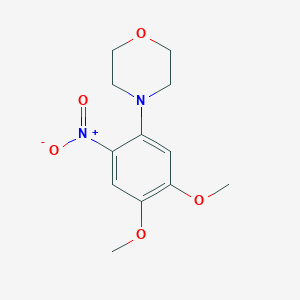
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide, commonly known as ACOS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACOS is a member of the oxazole family and has been found to possess unique biochemical and physiological properties that make it a promising candidate for research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound has been utilized as a key intermediate in the synthesis of heteroaromatic compounds. It played a crucial role in the preparation of various derivatives with potential antimicrobial and antifungal activities. These derivatives were synthesized through a series of reactions and were characterized using different spectroscopic techniques (Aal et al., 2007).
Heteroaromatization and Antimicrobial Screening
In a related study, the compound was involved in the heteroaromatization process, resulting in novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives, containing a dimethylsulfonamide moiety, demonstrated promising antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Inhibitory Properties and Molecular Docking Studies
Another research focused on the synthesis of new Schiff bases derived from the compound. These bases showed inhibitory effects on various enzymes, indicating potential medicinal applications. Molecular docking studies were conducted to understand the binding interactions of these compounds with enzymes, offering insights into their mechanism of action (Alyar et al., 2019).
Antifungal Activity and Chemical Analysis
The compound was also used to synthesize novel triazepines, pyrimidines, and azoles, showcasing good antifungal activity. Detailed chemical analysis, including elemental and spectral analyses, was performed to elucidate the structures of these compounds, underscoring the chemical versatility of the compound (Khodairy et al., 2016).
Propiedades
IUPAC Name |
4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-17-15-13(10-16)18-14(22-15)11-5-7-12(8-6-11)23(20,21)19(2)3/h4-8,17H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGASLWWVELRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2475320.png)
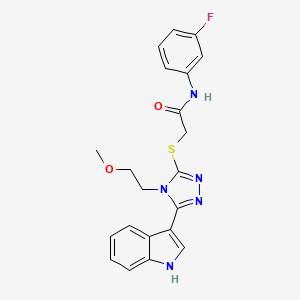

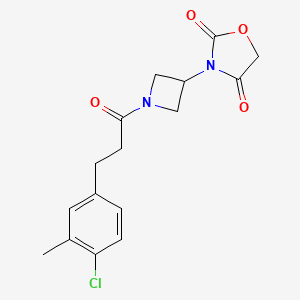


![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

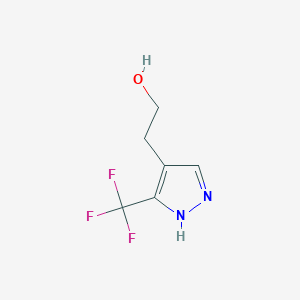
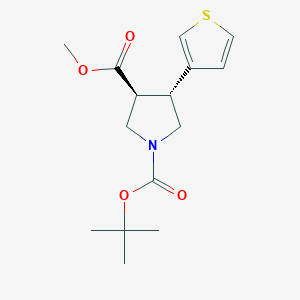
![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)
